2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
The compound “2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide” is a small molecule that belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,5-triazine ring, which is a six-membered aromatic ring with three carbon atoms and three nitrogen atoms . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.336 and a chemical formula of C16H15N7O2 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Synthesis and Biological Activity
The synthesis of new pyrolin derivatives, including 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-acetamide, has been explored due to the significant synthetic and pharmacological potential of 1,2,4-triazol derivatives. These compounds have been found to possess considerable anti-exudative properties in animal models, indicating potential therapeutic applications. The research underscores the importance of these compounds in expanding the spectrum of biological activity and exploring their pharmacological applications (Chalenko et al., 2019).
Antimicrobial and Antifungal Screening
Another study focused on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds were evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the diverse biological activities of 1,2,4-triazole ring system derivatives (MahyavanshiJyotindra et al., 2011).
Anticancer Activity
The exploration of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for anticancer activity reveals the potential of these compounds against leukemia cell lines. This study represents a significant stride towards identifying novel anticancer agents with improved efficacy and selectivity (Horishny et al., 2021).
Vibrational Spectroscopic Analysis
A study provided insight into the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a molecule with antiviral activity. The analysis employed Raman and Fourier transform infrared spectroscopy, contributing to the understanding of the molecule's structural and electronic properties, which are crucial for its pharmacological applications (Jenepha Mary et al., 2022).
Antiviral and Virucidal Activity
The synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and their evaluation for antiviral and virucidal activities against human adenovirus and ECHO-9 virus demonstrate the compound's potential in contributing to the development of new antiviral agents. The findings highlight the importance of chemical synthesis in the discovery of compounds with significant biological activities (Wujec et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-8-4-9(16)6-10(5-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-3-23-11/h1-6H,7,17H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXXQNUMLBRJPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
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